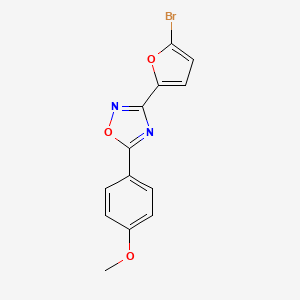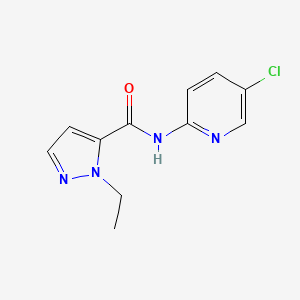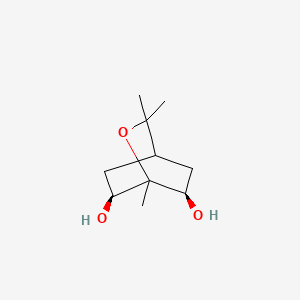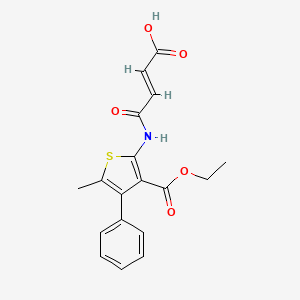![molecular formula C21H21N3O4S B1226602 N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research on synthetic compounds, including various small molecules, has been directed toward combating fungal pathogens affecting agriculture. For instance, a study reviews the efficacy of different synthetic compounds against Fusarium oxysporum, a fungus causing Bayoud disease in date palms. This research emphasizes the need for targeted molecules with specific antifungal pharmacophore sites, suggesting a potential area of application for complex compounds like N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide in developing antifungal agents (Kaddouri et al., 2022).
Environmental Persistence and Toxicity
The environmental fate and behavior of organic compounds, including their degradation products, are critical for assessing ecological risks. Studies have examined the occurrence and stability of various compounds, such as parabens and brominated flame retardants, in aquatic environments. These investigations provide insight into the persistence, potential toxicity, and environmental impact of synthetic chemicals, which is relevant for evaluating the ecological footprint of new synthetic compounds (Haman et al., 2015).
Drug Synthesis and Pharmaceutical Impurities
The synthesis of pharmaceutical compounds and the analysis of their impurities are significant for drug development and safety. Research focusing on novel synthesis methods and the characterization of impurities in drugs like proton pump inhibitors highlights the importance of understanding the chemical pathways and potential by-products in the synthesis of complex molecules, which could relate to the synthesis and safety evaluation of compounds like N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (Saini et al., 2019).
Antioxidant Activity Analysis
The determination of antioxidant activity is crucial for assessing the potential health benefits of new compounds. A review of analytical methods used in determining antioxidant activity could provide a framework for evaluating the antioxidant properties of complex synthetic compounds, suggesting another area of research application for N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide (Munteanu & Apetrei, 2021).
Propiedades
Nombre del producto |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C21H21N3O4S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-6-9-18(14(13)2)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)15-8-4-5-10-19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Clave InChI |
GHWBFHGCWMTBRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)


![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)
![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)


![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)


![2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1226542.png)
